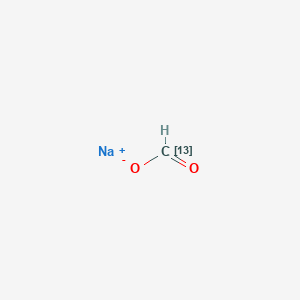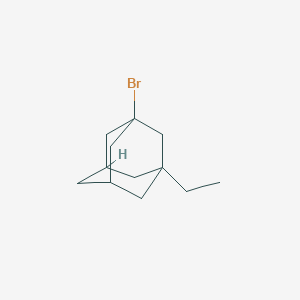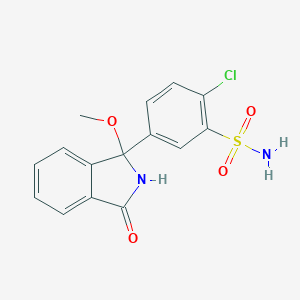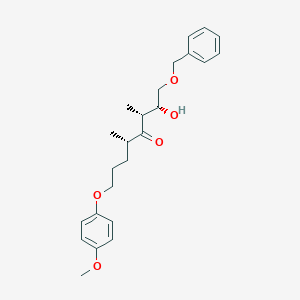
Sodium formate-13C
説明
Synthesis Analysis
Sodium formate-13C can be synthesized from carbon-13 labeled monoxide through a multi-step process involving isopropyl formate-13C and formamide-13C as intermediates, achieving an overall yield of 65-70% (Whaley & Ott, 1975). Another method involves neutralizing an aqueous solution of sodium [13C]formate with hydrochloric acid and morpholine, resulting in morpholinium [13C]formate, which is useful in synthesizing [8‐13C] purine base (Sharma, Alderfer, & Box, 1983).
Molecular Structure Analysis
The crystal structure of sodium formate dihydrate, NaHCO2·2H2O, has been thoroughly investigated. It forms orthorhombic crystals with a complex bonding system not involving strong hydrogen bonds, featuring buckled layers formed by NaO6 octahedra (Müller, Range, & Heyns, 1994).
Chemical Reactions and Properties
In chemical reactions, sodium formate-13C participates in the formation of CO2- radicals within the crystal lattice of sodium formate under specific conditions, illustrating its reactivity and the potential for forming new radical species (Bellis & Clough, 1965).
Physical Properties Analysis
The infrared spectra of C-13 enriched sodium formate have been reported, providing insights into the vibrational assignments and relative intensities of the formate ion, which are crucial for understanding its physical characteristics (Hammaker & Walters, 1964).
Chemical Properties Analysis
Sodium formate's role as a reducing agent has been highlighted in studies showing its ability to redirect carbon flux and enhance heterologous production processes, demonstrating its chemical utility in various biotechnological applications (Cui et al., 2022). Additionally, sodium formate facilitates the hydrogenation of C-O bonds, showcasing its catalytic capabilities in chemical transformations (Xi, Chen, Zhang, & Han, 2018).
科学的研究の応用
Energy Storage Technologies
Sodium formate-13C plays a crucial role in the development of sodium-ion batteries, offering an economical and abundant alternative to lithium-ion batteries for large-scale energy storage, particularly in renewable energy and smart grid applications. The exploration of suitable electrode and electrolyte materials for sodium-ion batteries highlights the challenges and potential of sodium formate-13C in enhancing the performance and affordability of energy storage systems (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).
Medical Imaging
In the realm of medical imaging, Sodium formate-13C contributes to the advancement of sodium-based Magnetic Resonance Imaging (MRI). Sodium MRI offers valuable insights into cellular metabolism and pathology, especially in the human brain. Despite its lower sensitivity compared to conventional proton MRI, sodium MRI, facilitated by sodium formate-13C, provides crucial information on the compartmental distribution of sodium within tissues, which is instrumental in diagnosing and understanding various medical conditions (N. Shah, W. Worthoff, K. Langen, 2016).
Environmental Remediation
Sodium formate-13C also finds application in environmental remediation, particularly in the treatment of water and soil contaminated with organic compounds. As a component of advanced oxidation processes, sodium formate-13C aids in the degradation of pollutants, offering an eco-friendly and effective solution for cleaning up contaminated environments. Its role is highlighted in the synthesis of sodium percarbonate, a compound used in various advanced oxidation processes for the remediation of contaminated water and soil (Xin Liu, Sen He, Yuan Yang, B. Yao, Yifei Tang, Lin Luo, Dang Zhi, Zhonghao Wan, Lei Wang, Yaoyu Zhou, 2021).
Safety And Hazards
将来の方向性
Stable heavy isotopes like 13C have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Sodium formate-13C could have potential applications in drug development and other areas of research.
特性
IUPAC Name |
sodium;oxo(113C)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.000 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium formate-13C | |
CAS RN |
23102-86-5 | |
| Record name | 23102-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)




